2,7-Dichloro-9H-carbazole

Conjugated Polymers Organic Electronics Regioregularity

2,7-Dichloro-9H-carbazole (CAS: 102871-58-9) is a 2,7-disubstituted carbazole derivative with the molecular formula C12H7Cl2N and a molecular weight of 236.10 g/mol. This compound belongs to a class of planar, nitrogen-containing heterocycles prized in materials science for their hole-transporting properties and tunable electronic structure.

Molecular Formula C12H7Cl2N
Molecular Weight 236.09 g/mol
CAS No. 102871-58-9
Cat. No. B3045191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,7-Dichloro-9H-carbazole
CAS102871-58-9
Molecular FormulaC12H7Cl2N
Molecular Weight236.09 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1Cl)NC3=C2C=CC(=C3)Cl
InChIInChI=1S/C12H7Cl2N/c13-7-1-3-9-10-4-2-8(14)6-12(10)15-11(9)5-7/h1-6,15H
InChIKeyFZKIBPKVYOEUKZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,7-Dichloro-9H-carbazole (102871-58-9): Technical Baseline for a Strategic Carbazole Building Block


2,7-Dichloro-9H-carbazole (CAS: 102871-58-9) is a 2,7-disubstituted carbazole derivative with the molecular formula C12H7Cl2N and a molecular weight of 236.10 g/mol . This compound belongs to a class of planar, nitrogen-containing heterocycles prized in materials science for their hole-transporting properties and tunable electronic structure [1]. It is a critical building block for the synthesis of conjugated polymers and small molecules used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) [2].

2,7-Dichloro-9H-carbazole: Why In-Class Analogs Cannot Be Casually Substituted


Substituting 2,7-Dichloro-9H-carbazole with a related analog like 3,6-Dichloro-9H-carbazole or 2,7-Dibromo-9H-carbazole is not a neutral exchange. The specific 2,7-substitution pattern on the carbazole core is chemically distinct from the 3,6-pattern, leading to significant differences in conjugation pathways, polymer regioregularity, and ultimately, device performance [1]. While 2,7-dichloro- and 2,7-dibromo- derivatives both enable 2,7-linked polymerizations, the nature of the halogen (Cl vs. Br) dictates the feasible coupling chemistries (e.g., Yamamoto vs. Suzuki/Stille couplings) and reaction kinetics, directly impacting the molecular weight, purity, and cost-efficiency of the resulting polymeric materials [2].

2,7-Dichloro-9H-carbazole: A Quantitative Guide to Differentiating Evidence vs. Closest Analogs


Reactivity Divergence: 2,7- vs. 3,6-Dichlorocarbazole in Polymer Synthesis

The 2,7-dichloro substitution pattern is essential for achieving extended pi-conjugation along the polymer backbone, a feat not possible with the 3,6-isomer. The synthesis of poly(2,7-carbazole)s from 2,7-dichlorocarbazole results in well-defined, highly conjugated polymers with strong blue photoluminescence (437 nm) and electroluminescence (432 nm, 225 cd/m²) [1]. In contrast, polymers from 3,6-dichlorocarbazole exhibit only poor conjugation, leading to significantly inferior optoelectronic properties for applications like OLEDs [1].

Conjugated Polymers Organic Electronics Regioregularity

Synthetic Versatility: 2,7-Dichloro vs. 2,7-Dibromo Monomers for Copolymer Design

While both 2,7-dichloro- and 2,7-dibromo-carbazole serve as monomers for 2,7-linked polymers, their reactivity dictates their use in different synthetic pathways. The dichloro derivative is the preferred monomer for Yamamoto-type homopolymerization [1]. Conversely, the diiodo or dibromo analogs are required for more versatile cross-coupling methods like Suzuki and Stille polymerizations to create alternating copolymers [1]. This specificity allows researchers to strategically select the halogenated carbazole based on the desired polymer architecture (homopolymer vs. copolymer).

Cross-Coupling Polymer Chemistry Yamamoto Coupling

Structural Foundation for High-Efficiency OPV Materials

Polymers derived from 2,7-disubstituted carbazole monomers have emerged as premier electron-donating materials in organic photovoltaic (OPV) devices [1]. This class of materials has demonstrated a clear path to high performance, with reported device efficiencies reaching up to 6% for specific donor-acceptor copolymers and theoretical potential efficiencies calculated at up to 10% [1]. This positions the 2,7-carbazole core as a validated and promising scaffold for next-generation solar cell research, a distinction not equally shared by other carbazole substitution patterns.

Organic Photovoltaics Power Conversion Efficiency Electron Donor

2,7-Dichloro-9H-carbazole: Key Application Scenarios Where Its Differentiated Properties Deliver Value


Synthesis of Blue-Emitting Homopolymers for OLEDs via Yamamoto Coupling

2,7-Dichloro-9H-carbazole is the definitive precursor for creating N-alkyl-poly(2,7-carbazole) homopolymers. As established in Section 3, this specific monomer is essential for Yamamoto coupling, leading to materials with pure blue electroluminescence (432 nm) and photoluminescence (437 nm) [1]. This scenario is ideal for researchers developing next-generation blue emitters where spectral purity and high conjugation are non-negotiable requirements.

Core Scaffold for High-Performance Organic Photovoltaic (OPV) Donor Polymers

For projects aiming to achieve >5% power conversion efficiencies in organic solar cells, the 2,7-carbazole building block is a proven platform [1]. 2,7-Dichloro-9H-carbazole serves as the starting point for synthesizing donor-acceptor copolymers that have demonstrated PCEs up to 6%, with a theoretical path to 10% [1]. This makes it a strategic choice for academic and industrial labs focused on competitive OPV device development.

Exploration of 2,7-Functionalized Carbazoles in Electronic Device Patents

The compound is a key intermediate in the development and protection of novel electronic materials. Its use is explicitly claimed in patents for 2,7-disubstituted carbazoles and their derived oligomers and polymers for use in electroluminescent devices [1]. Selecting this specific building block ensures alignment with a defined, patented area of materials science.

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